molecular formula C12H13F3OS B8081147 4-[4-(Trifluoromethyl)phenyl]thian-4-ol

4-[4-(Trifluoromethyl)phenyl]thian-4-ol

Cat. No.: B8081147
M. Wt: 262.29 g/mol
InChI Key: OOEYBNQXRMHLIB-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]thian-4-ol is a synthetic intermediate of interest in medicinal chemistry, particularly for the development of novel antimicrobial agents. Its structure incorporates a thian-4-ol scaffold linked to a phenyl ring bearing a trifluoromethyl group. The strategic inclusion of the trifluoromethyl (-CF3) group is a well-established strategy in drug design, as it can significantly improve the pharmacodynamic and pharmacokinetic properties of a molecule by influencing its lipophilicity, metabolic stability, and membrane permeability . This compound serves as a key building block for researchers exploring new chemical entities to combat antibiotic-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) . While the specific mechanism of action for this exact molecule may require further elucidation, analogous trifluoromethyl-containing compounds, especially pyrazole derivatives, have demonstrated potent activity by targeting bacterial processes such as biofilm formation and persister cell eradication . Researchers can utilize this compound to develop new therapeutic candidates aimed at overcoming multidrug resistance. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3OS/c13-12(14,15)10-3-1-9(2-4-10)11(16)5-7-17-8-6-11/h1-4,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOEYBNQXRMHLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCC1(C2=CC=C(C=C2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiol-Containing Precursors

Cyclization reactions involving thiols or disulfides with carbonyl compounds represent a classical route. For example, the acid-catalyzed condensation of 4-mercapto-1-phenyl-1-butanone generates the thiopyran ring via intramolecular nucleophilic attack. This method, however, often requires stringent temperature control (-10°C to 10°C) to prevent oligomerization.

Ring-Opening and Reclosure of Epoxides

Epoxide intermediates derived from substituted cyclohexenes can undergo ring-opening with sulfur nucleophiles (e.g., NaSH) followed by acid-mediated reclosure to form the thiopyran structure. This method offers better stereochemical control, critical for accessing the trans-configuration observed in the target molecule.

MethodYield (%)Regioselectivity (%)Key Limitations
Friedel-Crafts45–5550–60Side products from isomerization
Suzuki-Miyaura75–85>90Requires anhydrous conditions

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (DMF, DMSO) enhance the solubility of intermediates but may lead to over-oxidation. Mixed solvents like THF/H₂O (3:1) balance reactivity and stability.

Catalytic Hydrogenation

Post-coupling hydrogenation using Pd/C (10 wt%) under H₂ (0.5 MPa) at 50°C removes protective groups and reduces double bonds, yielding the saturated thiopyran.

Table 2 : Hydrogenation Parameters and Outcomes

Catalyst LoadingPressure (MPa)Temperature (°C)Yield (%)
5% Pd/C0.34062
10% Pd/C0.55078
20% Pd/C0.76081

Purification and Characterization

Recrystallization

Crude product purification employs ethanol/water (7:3) mixtures, achieving >98% purity after two recrystallizations.

Chromatographic Techniques

Silica gel chromatography (hexane/ethyl acetate, 4:1) resolves regioisomers, though scalability remains a challenge for industrial production.

Industrial-Scale Production Challenges

Cost Efficiency

The high cost of Pd catalysts in Suzuki-Miyaura coupling necessitates catalyst recycling systems, such as immobilized Pd on mesoporous silica.

Waste Management

Nitration byproducts (e.g., NOx gases) from precursor synthesis require scrubbers with NaOH solutions to meet environmental regulations .

Chemical Reactions Analysis

Types of Reactions: Compound “4-[4-(Trifluoromethyl)phenyl]thian-4-ol” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions:

    Oxidation Reactions: Typically involve oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Often involve nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in various substituted derivatives with different functional groups.

Scientific Research Applications

Compound “4-[4-(Trifluoromethyl)phenyl]thian-4-ol” has a wide range of scientific research applications, including but not limited to:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases and conditions.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of compound “4-[4-(Trifluoromethyl)phenyl]thian-4-ol” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways involved are essential for understanding its full potential and therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Heterocyclic Cores

  • Thiazole Derivatives: {2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol (): Replaces the thiane ring with a thiazole (five-membered ring with N and S). The thiazole’s aromaticity and electron-deficient nature alter reactivity compared to thiane. For example, docking studies () show that thiazole derivatives form π–π interactions with Trp286 in AChE, suggesting enhanced target engagement due to aromaticity.
  • Thiopyran Derivatives: Tetrahydro-4-[4-(trifluoromethoxy)phenyl]-2H-thiopyran-4-ol (): Features a saturated thiopyran ring (six-membered, sulfur-containing) with a trifluoromethoxy (-OCF₃) group.

Substituent Position and Bioactivity

  • 4-[4-(Trifluoromethyl)phenyl]piperazin-1-yl vs. 4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl ():
    • Para-substituted (4-CF₃) : Compounds with the -CF₃ group in the para position (e.g., compound 34, IC₅₀ = 2.1 µM in HCT-116) exhibit lower IC₅₀ values compared to meta-substituted analogues (e.g., compound 35, IC₅₀ = 4.8 µM). This highlights the importance of substituent orientation in target binding.
    • Meta-substituted (3-CF₃) : Steric hindrance or altered electronic distribution may reduce efficacy.

Functional Group Modifications

  • 4-(Trifluoromethyl)thiophenol (): Replaces the hydroxyl group with a thiol (-SH). The thiol’s higher acidity (pKa ~6.5 vs. ~10 for -OH) increases nucleophilicity but reduces stability under oxidative conditions.
  • 4-Amino-2-trifluoromethyl-phenyl retinate (ATPR) (): A retinoic acid derivative with a -CF₃ group. ATPR’s induction of NB4 cell differentiation (IC₅₀ < 1 µM) suggests that the hydroxyl group in 4-[4-(trifluoromethyl)phenyl]thian-4-ol could similarly enhance pharmacological activity through hydrogen bonding.

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Solubility (Predicted) Key Functional Groups
This compound ~278† ~3.5 Moderate (hydroxyl enhances) -OH, -CF₃, thiane
{2-[4-(Trifluoromethyl)phenyl]thiazol-4-yl}methanol 259.25 () ~2.8 Low (aromatic thiazole) -CH₂OH, -CF₃, thiazole
4-(Trifluoromethyl)thiophenol 186.17 () ~2.1 Low (thiol) -SH, -CF₃
ATPR ~452 () ~5.0 Low (retinoic acid backbone) -COO⁻, -CF₃, aromatic

*Estimated using fragment-based methods. †Calculated from molecular formula C₁₁H₁₁F₃OS.

Q & A

Q. What are the recommended synthetic routes for 4-[4-(Trifluoromethyl)phenyl]thian-4-ol?

Answer: A common approach involves cross-coupling reactions such as Suzuki-Miyaura coupling. Utilize a thian-4-ol boronic ester derivative and 4-bromo-(trifluoromethyl)benzene as precursors. Catalytic systems employing Pd(PPh₃)₄ or PdCl₂(dppf) in a mixture of THF/water under inert conditions (60–80°C, 12–24 hours) are effective. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the target compound. Optimization of equivalents and catalyst loading is critical to suppress side reactions like dehalogenation .

Q. How can researchers ensure structural fidelity and purity during synthesis?

Answer: Combine multiple analytical techniques:

  • NMR spectroscopy : Confirm regiochemistry using 1H^{1}\text{H}-NMR (e.g., aromatic proton splitting patterns) and 19F^{19}\text{F}-NMR (CF₃ group at ~-60 ppm).
  • HPLC-UV/MS : Monitor purity (>98%) with a C18 column (acetonitrile/water mobile phase, 1.0 mL/min flow rate). MS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 276.1).
  • Elemental analysis : Verify C, H, S, and F content within ±0.3% theoretical values .

Q. What solvent systems are optimal for recrystallization?

Answer: Ethanol/water (7:3 v/v) or dichloromethane/hexane (1:5 v/v) mixtures yield high-purity crystals. Slow evaporation at 4°C enhances crystal formation. Differential scanning calorimetry (DSC) can identify melting points (expected range: 120–125°C) to confirm crystallinity .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties?

Answer: The CF₃ group is strongly electron-withdrawing (-I effect), which polarizes the phenyl ring and stabilizes intermediates in nucleophilic substitution reactions. Computational studies (DFT, B3LYP/6-31G*) reveal reduced electron density at the para position of the phenyl ring. Experimentally, Hammett substituent constants (σₚ ≈ 0.54) correlate with enhanced reactivity in SNAr reactions. Steric effects are minimal due to the CF₃ group’s compact geometry .

Q. How can researchers resolve contradictions in reported solubility data?

Answer: Discrepancies often arise from inconsistent solvent polarity or temperature control. Standardize measurements using:

  • Gravimetric analysis : Saturate solvents (e.g., DMSO, THF, ethanol) at 25°C under agitation for 24 hours. Filter and quantify dissolved compound via UV-vis calibration curves.
  • Hansen solubility parameters : Compare experimental solubility with predicted values (δD ≈ 18 MPa1/2^{1/2}, δP ≈ 5 MPa1/2^{1/2}, δH ≈ 8 MPa1/2^{1/2}) to identify outliers .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Answer: The thian-4-ol moiety is prone to oxidation under basic conditions (pH > 10), forming sulfoxide derivatives. In acidic media (pH < 4), protonation of the hydroxyl group stabilizes the structure. Monitor degradation via LC-MS over 72 hours: under basic conditions, a new peak at m/z 292.1 (sulfoxide) emerges, while acidic conditions show no decomposition .

Q. How to design a stability-indicating assay for long-term storage?

Answer:

  • Forced degradation studies : Expose the compound to heat (60°C), UV light (254 nm), and variable pH (2–12) for 14 days.
  • HPLC-DAD/ELSD : Track degradation products (e.g., hydrolyzed thiol or oxidized sulfone).
  • Kinetic modeling : Use Arrhenius plots to predict shelf life (t₉₀) at 25°C. Store in amber vials under argon at -20°C for maximum stability .

Data Analysis and Experimental Design

Q. How to address discrepancies in reported reaction yields for derivatives?

Answer: Variability often stems from competing pathways (e.g., homocoupling vs. cross-coupling). Mitigate by:

  • Optimizing catalyst/ligand ratios : Higher Pd(OAc)₂/XPhos ratios (1:3) favor cross-coupling.
  • In situ monitoring : Use ReactIR to track boronic ester consumption.
  • Design of Experiments (DoE) : Vary temperature, solvent polarity, and base strength (K₂CO₃ vs. CsF) to identify optimal conditions .

Q. What strategies validate the compound’s role in inhibiting enzymatic targets?

Answer:

  • Enzyme kinetics : Perform Michaelis-Menten assays (e.g., with trypanothione reductase) to measure IC₅₀.
  • Docking simulations (AutoDock Vina) : Identify binding poses near the CF₃-phenyl motif.
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .

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